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molecular formula C15H19NO3 B8161332 (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

Cat. No. B8161332
M. Wt: 261.32 g/mol
InChI Key: LSPYJBVBIYDARG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410151B2

Procedure details

To a solution of 3,5-dimethyl-4-hydroxy-benzonitrile (5.0 g, 34.0 mmol) in THF (40 mL), rac-(2,2-dimethyl-[1,3]dioxolan-4-yl)-MeOH (4.49 g, 34.0 mmol) followed by PPh3 (13.4 g, 50.9 mmol) was added. The mixture was cooled with an ice-bath before DEAD (8.87 g, 50.9 mmol, 23.4 mL of a 40% solution in toluene) was added dropwise. The mixture was stirred at rt for 1 h, the solvent was removed in vacuo and the residue was purified by CC eluting with Hept:EA 99:1 to 92:8 to give rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile as a pale yellow oil (7.20 g). LC-MS: tR=0.99 min, [M+1]+=not detected.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
rac-(2,2-dimethyl-[1,3]dioxolan-4-yl)-MeOH
Quantity
4.49 g
Type
reactant
Reaction Step Two
Name
Quantity
13.4 g
Type
reactant
Reaction Step Three
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:11])[C:9]=1[OH:10])[C:5]#[N:6].C1C=CC(P([C:25]2[CH:30]=[CH:29]C=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C([O:40][CH2:41][CH3:42])=O)=O.C1C[O:46][CH2:45]C1>C1(C)C=CC=CC=1>[CH3:25][C:30]1([CH3:29])[O:40][CH:41]([CH2:42][O:10][C:9]2[C:8]([CH3:11])=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=2[CH3:1])[CH2:45][O:46]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C#N)C=C(C1O)C
Step Two
Name
rac-(2,2-dimethyl-[1,3]dioxolan-4-yl)-MeOH
Quantity
4.49 g
Type
reactant
Smiles
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Four
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by CC
WASH
Type
WASH
Details
eluting with Hept

Outcomes

Product
Details
Reaction Time
1 h
Name
rac-4-(2,2-dimethyl-[1,3]dioxolan-4-ylmethoxy)-3,5-dimethyl-benzonitrile
Type
product
Smiles
CC1(OCC(O1)COC1=C(C=C(C#N)C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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